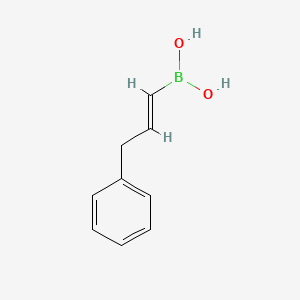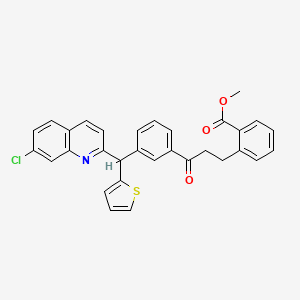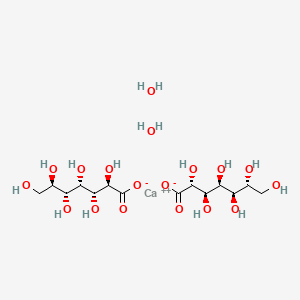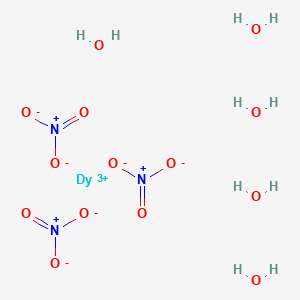
反式-3-苯基丙烯-1-基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3-Phenylpropen-1-yl-boronic acid is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-3-Phenylpropen-1-yl-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Phenylpropen-1-yl-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成砌块
“反式-3-苯基丙烯-1-基硼酸”广泛用作有机合成的砌块 {svg_1}. 它为构建各种有机化合物提供了通用的框架。
多种反应的催化剂
这种化合物被广泛用作多种反应的催化剂 {svg_2}. 其独特的化学结构使其能够促进各种化学转化,提高这些过程的效率和选择性。
过渡金属配合物的配体
“反式-3-苯基丙烯-1-基硼酸”可以作为过渡金属配合物的配体 {svg_3}. 这些配合物通常用于催化、材料科学和药物化学。
炔醇的羰基化芳基化
该化合物参与炔醇的羰基化芳基化 {svg_4} {svg_5}. 这种反应是合成某些类型有机化合物的关键步骤。
与(三氟甲基)三甲基硅烷的氧化交叉偶联
“反式-3-苯基丙烯-1-基硼酸”用于与(三氟甲基)三甲基硅烷的氧化交叉偶联 {svg_6} {svg_7}. 该反应在合成三氟甲基化化合物中很重要,三氟甲基化化合物在医药和农药中都有应用。
铃木-宫浦偶联反应
该化合物是铃木-宫浦偶联反应中的反应物 {svg_8} {svg_9}. 这些反应广泛应用于有机化学中以形成碳-碳键。
与炔烃的三组分还原偶联
“反式-3-苯基丙烯-1-基硼酸”参与与炔烃的三组分还原偶联 {svg_10} {svg_11}. 这种反应是构建复杂有机结构的强大工具。
对乙烯基2-吡啶基砜的对映选择性共轭
该化合物用于对乙烯基2-吡啶基砜的对映选择性共轭 {svg_12} {svg_13}. 这种反应是合成某些类型有机化合物的关键步骤。
作用机制
Target of Action
Trans-3-Phenylpropen-1-yl-boronic acid is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it interacts with during these reactions.
Mode of Action
The compound is involved in several types of reactions, including carbonylative arylation of allenols, oxidative cross-coupling with (trifluoromethyl)trimethylsilane, Suzuki-Miyaura coupling reactions, three-component reductive coupling with alkynes, and enantioselective conjugation to vinyl 2-pyridylsulfones . In these reactions, the compound interacts with its targets, leading to the formation of new chemical bonds and the creation of new molecules.
Biochemical Pathways
The biochemical pathways affected by Trans-3-Phenylpropen-1-yl-boronic acid are those involved in the aforementioned reactions . The downstream effects of these pathways depend on the specific reaction and the other reactants involved.
Result of Action
The molecular and cellular effects of Trans-3-Phenylpropen-1-yl-boronic acid’s action are the formation of new molecules through the reactions it participates in . These new molecules can have a variety of effects depending on their nature and the context in which they are produced.
Action Environment
The action, efficacy, and stability of Trans-3-Phenylpropen-1-yl-boronic acid are influenced by the environmental conditions in which the reactions it participates in take place. Factors such as temperature, pH, and the presence of other reactants and catalysts can all affect the compound’s action .
生化分析
Biochemical Properties
Trans-3-Phenylpropen-1-yl-boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the development of enzyme inhibitors and sensors. For example, trans-3-Phenylpropen-1-yl-boronic acid is used in the Suzuki-Miyaura coupling reaction, a widely employed method in organic synthesis .
Cellular Effects
Trans-3-Phenylpropen-1-yl-boronic acid influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with diols allows it to interfere with carbohydrate metabolism and glycoprotein function, impacting cell growth and differentiation .
Molecular Mechanism
At the molecular level, trans-3-Phenylpropen-1-yl-boronic acid exerts its effects through the formation of boronate esters with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes, depending on the specific target. For instance, it can inhibit proteases by binding to the active site serine residue, preventing substrate access. Additionally, trans-3-Phenylpropen-1-yl-boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-3-Phenylpropen-1-yl-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that trans-3-Phenylpropen-1-yl-boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of trans-3-Phenylpropen-1-yl-boronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At high doses, trans-3-Phenylpropen-1-yl-boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effect without adverse outcomes .
Metabolic Pathways
Trans-3-Phenylpropen-1-yl-boronic acid is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, affecting the synthesis and degradation of glycoconjugates. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, trans-3-Phenylpropen-1-yl-boronic acid is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form reversible covalent bonds with biomolecules, affecting its localization and accumulation .
Subcellular Localization
Trans-3-Phenylpropen-1-yl-boronic acid exhibits specific subcellular localization, primarily in the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its role in modulating enzyme activity, gene expression, and other cellular processes .
属性
IUPAC Name |
[(E)-3-phenylprop-1-enyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWFDHLFMBIDS-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC1=CC=CC=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CC1=CC=CC=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)
![[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1148388.png)


